molecular formula C10H9NO3S B1611919 (5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid CAS No. 403611-88-1

(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid

Cat. No. B1611919
M. Wt: 223.25 g/mol
InChI Key: OCDDKCLHRXAOFF-UHFFFAOYSA-N
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Description

“(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid” is a unique chemical compound with the empirical formula C10H9NO3S and a molecular weight of 223.251. It is provided to early discovery researchers as part of a collection of unique chemicals1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid”. However, oxazole derivatives are often synthesized using various methods, including cyclodehydration and cyclization2.



Molecular Structure Analysis

The molecular structure of “(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid” can be represented by the SMILES string Cc1oc(nc1CC(O)=O)-c2cccs21. This indicates that the molecule contains a methyl group attached to an oxazole ring, which is further connected to a thiophene ring and an acetic acid group1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid”. However, oxazole derivatives are known to participate in various chemical reactions, often serving as intermediates in the synthesis of complex organic compounds3.



Physical And Chemical Properties Analysis

“(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid” is a solid compound1. Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources1.


Scientific Research Applications

Acetic Acid Bacteria in Fermented Foods

Acetic acid bacteria play a critical role in producing vinegar and fermented beverages like kombucha and kefir. Their oxidative fermentation process transforms substrates into valuable products for the food and beverage industry, highlighting potential biotechnological applications of related acetic acid derivatives (Lynch et al., 2019).

Organic Corrosion Inhibitors

Organic inhibitors, including those with acetic acid components, are crucial for preventing metallic dissolution in acidic cleaning processes. These inhibitors, characterized by heteroatoms like O, S, N, and P, offer economic and effective solutions for protecting metals in industrial applications (Goyal et al., 2018).

Lactic Acid Production from Biomass

Lactic acid, a key hydroxycarboxylic acid, is derived from biomass fermentation, presenting a feedstock for green chemistry. Its derivatives, including potentially those similar to the queried compound, serve as precursors for various chemicals, underscoring the importance of biotechnological routes in sustainable production (Gao et al., 2011).

Disinfection with Peracetic Acid

Peracetic acid, a disinfectant with a broad spectrum of antimicrobial activity, is gaining attention for wastewater treatment. It offers environmental advantages by not requiring dechlorination and not producing persistent toxic by-products, highlighting the potential for related acetic acid derivatives in environmental applications (Kitis, 2004).

Future Directions

The future directions for the study and application of “(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid” and similar compounds largely depend on the outcomes of ongoing research. Given the diverse biological activities of oxazole derivatives, they are likely to continue being a focus of medicinal chemistry and drug discovery3.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-6-7(5-9(12)13)11-10(14-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDDKCLHRXAOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585457
Record name [5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid

CAS RN

403611-88-1
Record name [5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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